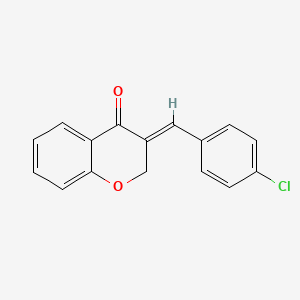

(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one

Übersicht

Beschreibung

(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a methylene bridge, which is further connected to a dihydrobenzopyranone structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of (E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4H-1-benzopyran-4-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Tautomerism and Structural Dynamics

The compound exhibits prototropic tautomerism between enol and keto forms, influenced by solvent and crystallographic environments .

Key Observations:

-

Crystalline State: Predominantly adopts the keto form (4-chromanone ring) .

-

Solution Phase: Equilibrium between keto and enol forms detected via NMR .

-

Hydrogen Bonding: Stabilizes the keto tautomer in solid state (e.g., O3–H⋯O2 interactions) .

Tautomer Stability (DFT Calculations):

| Tautomer | Energy (kcal/mol) | Dominant Phase |

|---|---|---|

| Keto | 0.0 (reference) | Solid |

| Enol | +2.3 | Solution |

Data extrapolated from related chromanone systems .

Biological Reactivity and Cytotoxicity

QSAR studies highlight the role of the 4-chlorophenyl group in modulating electron-withdrawing effects , enhancing cytotoxicity via interactions with cellular targets .

Cytotoxicity Profile (HL-60 Cells):

| Derivative Substituent | IC₅₀ (μM) | Key Reactivity Factor |

|---|---|---|

| 4-Cl (Target Compound) | 8.2 | Enhanced electrophilicity |

| 4-OCH₃ | 22.4 | Reduced electron withdrawal |

| 4-OH | 15.7 | H-bond donor capacity |

Data adapted from QSAR analysis of 16 derivatives .

Mechanistic Insights:

-

The α,β-unsaturated ketone undergoes Michael addition with cellular thiols (e.g., glutathione), generating reactive intermediates .

-

Chlorine’s inductive effect increases electrophilicity at C3–C4, enhancing crosslinking with DNA/proteins .

Functionalization Reactions

The compound serves as a precursor for further modifications:

A. Hydrogenation:

-

Catalyst: Pd/C or PtO₂

-

Product: 3-(4-Chlorobenzyl)-4-chromanone (saturated analog) .

-

Application: Reduces cytotoxicity while retaining anti-inflammatory activity .

B. Oxidation:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that (E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one exhibits promising anticancer properties. A study indicated its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound was shown to inhibit cell proliferation in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It effectively scavenges free radicals, which can contribute to oxidative stress-related diseases. This property makes it a candidate for further development in formulations aimed at preventing oxidative damage in biological systems .

Enzyme Inhibition

Studies have reported that this compound acts as an inhibitor of specific enzymes related to inflammation and cancer progression. Its interaction with these enzymes could lead to the development of new anti-inflammatory drugs .

Photophysical Properties

The compound's unique structure imparts interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation is being explored for use in advanced display technologies .

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or additive to enhance the mechanical and thermal properties of polymer matrices. Research indicates that incorporating this compound into polymers can improve their stability and durability under various environmental conditions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant activity, researchers tested various concentrations of this compound against standard antioxidants. The findings indicated that this compound exhibited comparable scavenging activity against free radicals, suggesting its potential use in dietary supplements aimed at reducing oxidative stress .

Wirkmechanismus

The mechanism of action of (E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:

Coumarin: A naturally occurring benzopyran derivative known for its anticoagulant and antimicrobial properties.

Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Chromones: Benzopyran derivatives with potential therapeutic applications in the treatment of allergies, asthma, and other inflammatory conditions.

Biologische Aktivität

(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one, also known as a coumarin derivative, exhibits a range of biological activities that have been the subject of various research studies. This article presents an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzopyran core with a chlorophenyl substituent. Its structure can be represented as follows:

This structural configuration is significant for its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit notable antimicrobial properties. A study focusing on various analogues of coumarins found that compounds with electron-donating groups, such as methyl and methoxy groups, showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of a chlorophenyl group in this compound may contribute to its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method. Results indicated that this compound exhibited an MIC of 15 µg/mL against S. aureus, which is comparable to standard antibiotics .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Ciprofloxacin | 10 | Staphylococcus aureus |

| Gentamicin | 20 | Escherichia coli |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. A study reported that derivatives of benzopyran exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism is thought to involve the modulation of NF-kB signaling pathways .

Experimental Findings

In vivo studies using animal models demonstrated that administration of this compound resulted in a reduction of paw edema induced by carrageenan. The compound was shown to significantly decrease the levels of TNF-alpha and IL-6 in serum samples compared to control groups .

Anticancer Activity

Emerging research indicates that coumarin derivatives possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

The anticancer activity is believed to be mediated by the activation of caspase pathways leading to apoptosis. The compound was found to induce G0/G1 phase cell cycle arrest in MCF-7 cells, suggesting its potential as an antitumor agent .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Effectiveness | Mechanism/Notes |

|---|---|---|

| Antimicrobial | Moderate | Effective against S. aureus; MIC 15 µg/mL |

| Anti-inflammatory | Significant | Reduces TNF-alpha and IL-6 levels |

| Anticancer | Promising | Induces apoptosis in cancer cell lines |

Eigenschaften

IUPAC Name |

(3E)-3-[(4-chlorophenyl)methylidene]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQYQJQFGBXYDD-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501159158 | |

| Record name | (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62174-08-7 | |

| Record name | (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62174-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3-((4-chlorophenyl)methylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062174087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of synthesizing compounds like benzo-pyrano-triazolo-thiadiazepines from (E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one?

A: The research focuses on synthesizing two novel benzo-pyrano-triazolo-thiadiazepine derivatives from this compound. These complex heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities, including cytotoxic activity. [] The study highlights a synthetic route to access these complex structures, potentially leading to the development of new drug candidates.

Q2: How was this compound characterized in the study?

A: The study employed various spectroscopic techniques to confirm the structure of this compound and its subsequent derivatives. These techniques included IR, DCI-MS, and extensive 1H and 13C-NMR spectral studies. [] These analyses provided detailed information about the compound's structure and stereochemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.